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Compound of Interest

Compound Name: Avadomide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical application and experimental
protocols for the combination therapy of Avadomide hydrochloride and rituximab in the
context of treating B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and
Follicular Lymphoma (FL). The information is synthesized from peer-reviewed clinical trial data
and research publications.

Introduction to Avadomide and its Mechanism of
Action

Avadomide (CC-122) is a novel, orally administered small molecule that functions as a
cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the
cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN)
E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase,
leading to the ubiquitination and subsequent proteasomal degradation of two key
hematopoietic transcription factors: lkaros (IKZF1) and Aiolos (IKZF3).[1]

The degradation of Ikaros and Aiolos has a dual antitumor effect:

» Direct Cell-Autonomous Effects: In malignant B-cells, the loss of Ikaros and Aiolos, which act
as transcriptional repressors, leads to the de-repression of interferon-stimulated genes. This,
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in turn, induces apoptosis and inhibits proliferation of lymphoma cells.

o Immunomodulatory Effects: The degradation of these transcription factors in T-cells and
Natural Killer (NK) cells leads to enhanced immune function. This includes increased
production of interleukin-2 (IL-2), T-cell co-stimulation, and proliferation, thereby augmenting
the body's anti-tumor immune response.

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the
surface of normal and malignant B-lymphocytes. Upon binding to CD20, rituximab mediates B-
cell lysis through several mechanisms, including complement-dependent cytotoxicity (CDC),
antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. The
combination of Avadomide's immunomodulatory and direct anti-lymphoma effects with the B-
cell depleting action of rituximab provides a strong rationale for their synergistic use in treating
B-cell malignancies.

Signaling Pathways

The following diagrams illustrate the signaling pathways of Avadomide and Rituximab.
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Rituximab's Mechanism of Action
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Clinical Trial Protocols and Data

The combination of Avadomide and rituximab has been investigated in clinical trials, most
notably the Phase Ib CC-122-DLBCL-001 study (NCT02031419) for relapsed/refractory DLBCL
and FL, and the Phase I/ll CC-122-DLBCL-002 study (NCT03283202) which combined
Avadomide with the R-CHOP regimen for newly diagnosed high-risk DLBCL.

Experimental Protocol: Avadomide and Rituximab
Combination (CC-122-DLBCL-001)

This protocol is based on the dose-expansion phase of the CC-122-DLBCL-001 trial for
patients with relapsed or refractory DLBCL or FL.[2][3]

Patient Eligibility (Inclusion Criteria Highlights):

Age = 18 years.

Histologically confirmed relapsed or refractory DLBCL (including transformed indolent
lymphoma) or CD20-positive FL.

Measurable disease.

ECOG performance status of O or 1.

Adequate organ function.
Treatment Regimen:

o Avadomide: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days
off (5/7 day schedule) for each 28-day cycle.[2][3]

e Rituximab: 375 mg/m2 administered intravenously.
o Cycle 1: Day 8.
o Cycles 2-6: Day 1.

o Subsequent Cycles: Day 1 of every third cycle for up to 2 years.[2][3]
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Monitoring and Assessments:

o Safety: Monitored for adverse events (AEs) throughout the study and for 28 days after the
last dose. AEs were graded according to NCI CTCAE v4.03.

o Efficacy: Tumor assessments were performed at screening, at the end of every second cycle
through cycle 6, every third cycle through cycle 12, and every six cycles thereafter.[4]

e Pharmacodynamics: Blood samples were collected to assess for Aiolos and Ikaros
degradation in peripheral B and T cells.[4]

Experimental Protocol: Avadomide with R-CHOP (CC-
122-DLBCL-002)

This protocol is based on the Phase I/l study for previously untreated, high-risk DLBCL.[5][6][7]

Patient Eligibility (Inclusion Criteria Highlights):

Age > 18 years.

Newly diagnosed, histologically confirmed DLBCL.

International Prognostic Index (IP1) score of 3-5 (high-risk).

ECOG performance status of 0-2.

Adequate organ function.
Treatment Regimen (up to six 21-day cycles):

o Avadomide: Escalating doses of 1 mg, 2 mg, and 3 mg were evaluated. The recommended
Phase 2 dose was determined to be 3 mg orally on days 1-5 and 8-12 of each 21-day cycle.

e R-CHOP-21: Standard dosing.
o Rituximab: 375 mg/m2 IV on Day 1.

o Cyclophosphamide: 750 mg/m2 IV on Day 1.
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o Doxorubicin: 50 mg/m2 IV on Day 1.

o Vincristine: 1.4 mg/m? (capped at 2 mg) IV on Day 1.

o Prednisone: 100 mg orally on Days 1-5.

e Supportive Care: All patients received pegfilgrastim support.[5][6][7]

Quantitative Data Summary

Efficacy Data

Median
o . Overall Complete ]
Clinical Patient Duration of
. . N Response Response
Trial Population Response
Rate (ORR) (CR)
(mDOR)
Relapsed/Ref
CC-122- 8.0 months|[2]
ractory 27 40.7%[2][3]
DLBCL-001 [3]
DLBCL
Relapsed/Ref 27.6
41 80.5%[2][3]
ractory FL months[2][3]
Newly
CC-122- Diagnosed
] ) 34 88%[5][6][7] 79%[5][6][7] Not Reported
DLBCL-002 High-Risk
DLBCL

Safety Data: Common Adverse Events (AES)
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CC-122-DLBCL-001 CC-122-DLBCL-002
Adverse Event (Avadomide + Rituximab) (Avadomide + R-CHOP)
(Any Grade) (Grade 3/4)
Neutropenia 63.2%[2] 54%[5][6][7]
Infections/Infestations 23.5%[2]
Fatigue 22.1%[2]
Diarrhea 19.1%][2]
Anemia - 20%][5][6][7]
Leukopenia - 20%[5][6][7]
Lymphopenia - 14%[5][6][7]
Hypophosphatemia - 14%][5][6][7]
Febrile Neutropenia 7.4% (Grade 3/4)[2] 11%[5][6][7]

Management of Adverse Events

Neutropenia:

Neutropenia is the most common dose-limiting toxicity of Avadomide.[2][5][6][7] Management
strategies include:

e Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, treatment with Avadomide
may be interrupted until the neutrophil count recovers. The dose may then be resumed at a
lower level.

 Intermittent Dosing: The 5 days on, 2 days off schedule was developed to improve the
tolerability of Avadomide and reduce the incidence and severity of neutropenia.[5]

o Growth Factor Support: The use of granulocyte-colony stimulating factor (G-CSF), such as
pedfilgrastim, can be considered to support neutrophil counts, particularly when Avadomide
is used in combination with chemotherapy.[5][6][7]

Other Common Adverse Events:
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Management of other common AEs such as fatigue, diarrhea, and infections should follow
standard clinical practice guidelines. Dose modifications of Avadomide may be necessary for

persistent or severe toxicities.

Experimental Workflow and Logical Relationships
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Clinical Trial Workflow for Combination Therapy

Conclusion

The combination of Avadomide hydrochloride and rituximab represents a promising
therapeutic strategy for patients with certain B-cell malignancies. The dual mechanism of
Avadomide, targeting both the tumor cells directly and enhancing the anti-tumor immune
response, complements the B-cell depleting activity of rituximab. Clinical trial data have
demonstrated encouraging efficacy and a manageable safety profile. Further investigation is
warranted to optimize dosing schedules, identify predictive biomarkers, and explore this
combination in broader patient populations. These application notes and protocols provide a
framework for researchers and clinicians working with this novel combination therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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